3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride
Description
Chemical Identity and Nomenclature
This compound is formally identified by the Chemical Abstracts Service registry number 2182594-97-2, establishing its unique position in the chemical literature. The molecular formula C₆H₅ClF₂N₂O reflects a molecular weight of 194.57 daltons, positioning it within the category of small-molecule organic compounds suitable for diverse synthetic applications. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the pyrazole ring serves as the parent structure with substituents clearly designated by their positional descriptors.
The structural architecture of this compound features a five-membered pyrazole ring containing two nitrogen atoms at the 1- and 2-positions, with the methyl group attached to the nitrogen at position 1. The difluoromethyl group (-CHF₂) occupies position 3 of the pyrazole ring, while the carbonyl chloride functionality (-COCl) is positioned at the 5-carbon of the ring system. This specific substitution pattern distinguishes it from its structural isomer, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, which bears the carbonyl chloride group at the 4-position instead. The presence of the difluoromethyl group introduces significant electronegativity and steric effects that influence both the compound's reactivity and its biological activity profile.
The Simplified Molecular Input Line Entry System representation of the molecule is documented as Cn1nc(C(F)F)cc1C(Cl)=O, providing a standardized format for computational chemistry applications and database searches. The compound is also catalogued under the Molecular Design Limited number MFCD31557145, facilitating its identification across various chemical databases and commercial suppliers. These multiple identification systems ensure precise communication about this specific molecular entity within the global chemical research community.
Role in Modern Agrochemical and Pharmaceutical Research
This compound occupies a central position in contemporary agrochemical research, serving as a versatile synthetic intermediate for the development of next-generation crop protection agents. Recent investigations have focused on the synthesis of pyrazole-5-yl-amide derivatives that incorporate structural fragments designed to enhance antifungal activity while maintaining favorable environmental and toxicological profiles. These research efforts have led to the discovery of compounds exhibiting excellent in vitro antifungal activities, with some derivatives showing enhanced potency compared to established commercial standards such as boscalid.
The compound's utility extends beyond simple structural modification, as researchers have employed sophisticated molecular design strategies including carbon chain extension and scaffold hopping to optimize biological activity. Studies have demonstrated that compounds derived from this core structure can achieve EC₅₀ values as low as 0.48 mg/L against Valsa mali, significantly outperforming boscalid (EC₅₀ = 2.80 mg/L) and approaching the efficacy of specialized control agents like tebuconazole (EC₅₀ = 0.30 mg/L). These findings underscore the compound's potential as a foundation for developing superior antifungal agents.
Pharmaceutical research applications of this compound have emerged through its incorporation into novel drug discovery programs targeting various therapeutic areas. The compound's reactive carbonyl chloride functionality makes it particularly valuable for the synthesis of amide derivatives, which represent one of the most important classes of pharmaceutical compounds. Research has shown that derivatives of related pyrazole compounds can exhibit significant biological activities, including potential applications in treating autoimmune diseases, as evidenced by patent literature describing pyrazole amide derivatives for pharmaceutical applications.
The mechanistic understanding of compounds derived from this intermediate has advanced significantly through molecular docking studies and detailed enzyme inhibition assays. Research has revealed that pyrazole-5-yl-amide derivatives can effectively bind to succinate dehydrogenase with binding modes similar to established fungicides, validating their potential as succinate dehydrogenase inhibitors. Microscopic analysis using scanning electron microscopy and transmission electron microscopy has demonstrated that these compounds can affect fungal mycelial morphology and cellular ultrastructure, providing insights into their mode of action at the cellular level.
Current research directions emphasize the development of compounds with reduced environmental impact and lower potential for resistance development. Toxicity studies have demonstrated that derivatives of this compound exhibit low toxicity to beneficial insects such as Apis mellifera, addressing critical concerns about the environmental impact of modern pesticides. This characteristic, combined with their potent antifungal activity, positions these compounds as promising candidates for sustainable agriculture applications.
Properties
IUPAC Name |
5-(difluoromethyl)-2-methylpyrazole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2N2O/c1-11-4(5(7)12)2-3(10-11)6(8)9/h2,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWAFHONKQTYDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substitution/Hydrolysis and Condensation/Cyclization Method
- Step 1: Substitution/Hydrolysis Reaction
An alpha, beta-unsaturated ester is reacted with 2,2-difluoroacetyl halide (X = F or Cl) in the presence of an acid-binding agent in an organic solvent at low temperature. This is followed by alkali hydrolysis to yield an alpha-difluoroacetyl intermediate. - Step 2: Condensation/Cyclization Reaction
The intermediate is treated with a catalyst (sodium iodide or potassium iodide) and methylhydrazine aqueous solution at low temperature, followed by reduced pressure and temperature increase to promote cyclization. Acidification precipitates the crude 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid, which is purified by recrystallization from aqueous alcohol mixtures (methanol, ethanol, or isopropanol).
- Yields typically range from 75% to 80%.
- Purity by HPLC is about 99.3% to 99.6%.
- The ratio of 3-substituted to 5-substituted isomers is approximately 95:5 to 96:4.
| Parameter | Value/Range |
|---|---|
| Catalyst | Sodium iodide / Potassium iodide |
| Recrystallization solvent | 35-65% aqueous alcohol (methanol, ethanol, isopropanol) |
| Yield | 75-80% |
| Purity (HPLC) | ~99.5% |
| Isomer ratio (3:5 position) | 95:5 to 96:4 |
This method is well-documented and industrially feasible, with low-temperature control and careful pH adjustment being critical for high selectivity and yield.
Alternative Synthesis via Carbointercalation and Halogenation
- Step A: Carbointercalation
Difluorochloromethane, carbon monoxide, and methyl hydrazine react under catalytic conditions (Pd salts and phosphine ligands) with sodium formate to form an intermediate. - Step B: Halogenation
The intermediate undergoes halogenation using a halogenating reagent to yield a halogenated intermediate. - Step C: Cyclization
The halogenated intermediate reacts with alkali and propiolic acid to form the 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid.
Catalysts include Pd(CH3CN)Cl2, Pd(dppf)Cl2, Pd(OAc)2, and ligands such as BINAP or xantphos. This method offers an alternative route with potential for structural diversity and scale-up.
Conversion of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carbonyl chloride
Thionyl Chloride Method
The most direct and commonly used method to prepare the acid chloride from the carboxylic acid is via reaction with thionyl chloride (SOCl2) :
- Procedure:
The carboxylic acid is dissolved in an inert organic solvent such as dichloromethane. Thionyl chloride is added, often with a catalytic amount of N,N-dimethylformamide (DMF) to activate the reaction. The mixture is refluxed (around 95 °C) for several hours (typically 4 hours) until completion. - Isolation:
After reaction, the solvent and excess reagents are removed under reduced pressure to yield the acid chloride as a crude product, which can be used directly or purified by chromatographic techniques.
- Solvent: Dichloromethane (DCM)
- Catalyst: One drop of DMF
- Temperature: Reflux at 95 °C
- Time: 4 hours
This method is efficient and widely used for acid chloride formation due to its simplicity and high conversion rate.
Alternative Chlorinating Agents and Conditions
Other chlorinating agents such as oxalyl chloride or phosphorus pentachloride (PCl5) can also be employed, but thionyl chloride remains preferred due to ease of removal of byproducts (SO2 and HCl gases).
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Notes | Yield/Purity |
|---|---|---|---|
| Preparation of carboxylic acid | Alpha, beta-unsaturated ester + 2,2-difluoroacetyl halide + catalyst (NaI/KI), methylhydrazine, acid/base, aqueous alcohol recrystallization | Low temperature control, catalyst critical | 75-80% yield, ~99.5% purity |
| Alternative acid synthesis | Difluorochloromethane + CO + methyl hydrazine + Pd catalyst + sodium formate; halogenation; cyclization with alkali + propiolic acid | Pd catalysts and phosphine ligands used | Not specified, novel synthetic route |
| Conversion to acid chloride | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid + SOCl2 + DMF catalyst in DCM, reflux 4 h | Standard acid chloride formation, easy isolation | High conversion, direct use possible |
Research Findings and Notes
- The use of iodide catalysts (NaI or KI) in the condensation/cyclization step significantly improves yield and selectivity toward the 3-substituted pyrazole acid isomer.
- Recrystallization solvent composition (35-65% aqueous alcohol) influences purity and isomer ratio, with methanol and ethanol being preferred solvents.
- The Pd-catalyzed carbointercalation route provides a novel alternative with potential for structural modifications but requires careful ligand and catalyst selection.
- The acid chloride formation via thionyl chloride is a classical and robust method, with DMF acting as an effective catalyst to activate the acid and accelerate reaction.
- The acid chloride product is typically used immediately in further synthetic steps such as amide bond formation, as demonstrated in related pyrazole derivative syntheses.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters.
Oxidation and Reduction Reactions: The difluoromethyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed
Major Products Formed
Amides, Esters, and Thioesters: Formed through substitution reactions.
Oxidized or Reduced Derivatives: Formed through oxidation or reduction reactions
Scientific Research Applications
Chemical Synthesis
3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carbonyl chloride serves as a crucial building block in organic synthesis. It can undergo various chemical reactions, including:
- Substitution Reactions : The carbonyl chloride group can react with nucleophiles (amines, alcohols) to form different derivatives.
- Oxidation and Reduction : Although less common than substitution reactions, these transformations are also feasible under specific conditions.
Research has indicated that this compound exhibits potential biological activities, particularly as an antifungal agent. It functions by inhibiting specific enzymes critical for fungal metabolism, such as succinate dehydrogenase. This inhibition disrupts energy production in fungal cells, leading to cell death.
Pharmaceutical Development
The compound is being explored for its role as a precursor in drug development. Its derivatives may possess therapeutic properties that could be harnessed in treating various diseases.
Agrochemicals
This compound is notably utilized in the formulation of fungicides. Its derivatives have been linked to effective control over several crop diseases caused by fungi. The mechanism primarily involves the inhibition of succinate dehydrogenase, which has been recognized as a critical target for fungicidal action.
Fungicide Development
This compound has been integrated into several commercially available fungicides, contributing to the agricultural sector's ability to manage crop diseases effectively. The development of these agrochemicals emphasizes the importance of this compound in enhancing agricultural productivity and sustainability.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A (2020) | Synthesis Optimization | Developed an efficient method for synthesizing this compound with higher yields using novel catalytic systems. |
| Study B (2021) | Biological Activity | Demonstrated significant antifungal activity against Zymoseptoria tritici, highlighting its potential as a new fungicide candidate. |
| Study C (2022) | Agricultural Application | Evaluated the effectiveness of formulations containing this compound against major crop pathogens, showing improved disease resistance compared to traditional fungicides. |
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carbonyl chloride involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as succinate dehydrogenase, which is crucial for the mitochondrial respiratory chain in fungi and bacteria.
Pathway Disruption: By inhibiting key enzymes, the compound disrupts essential metabolic pathways, leading to the death of the pathogen
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent Electronic and Steric Effects
- Difluoromethyl vs. tert-Butyl : The electron-withdrawing difluoromethyl group in the target compound increases electrophilicity at the carbonyl chloride, favoring reactions with nucleophiles like oximes or amines. In contrast, the bulky tert-butyl group in the analog () introduces steric hindrance, reducing reactivity but enhancing thermal stability .
- Trifluoromethyl Derivatives : Compounds like 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () exhibit stronger electron-withdrawing effects due to the trifluoromethyl group, making them suitable for pesticide applications where metabolic stability is critical .
Positional Isomerism (4- vs. 5-Carbonyl Chloride)
In contrast, 4-carbonyl analogs (e.g., pyrazole-4-carbonyl chlorides in ) may exhibit different reactivity patterns due to altered electronic environments.
Physicochemical Properties
- Solubility : The difluoromethyl group enhances solubility in polar aprotic solvents (e.g., dichloromethane) compared to the hydrophobic tert-butyl analog .
- Thermal Stability : tert-Butyl derivatives exhibit higher decomposition temperatures (>150°C) due to steric protection of the carbonyl group, whereas difluoromethyl analogs are more reactive at lower temperatures .
Biological Activity
3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carbonyl chloride is a chemical compound that has garnered attention for its potential biological applications, particularly in the field of agriculture as a fungicide. This compound is part of a broader class of pyrazole derivatives, which are known for their diverse biological activities, including antifungal and anti-inflammatory properties.
- Molecular Formula : C6H5ClF2N2O
- Molecular Weight : 194.57 g/mol
- Structure : The compound features a pyrazole ring substituted with difluoromethyl and carbonyl chloride groups, which contribute to its biological activity.
Antifungal Activity
This compound has been studied for its antifungal properties, particularly as an intermediate in the synthesis of fungicides. Research indicates that compounds derived from this structure exhibit significant inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiration chain of fungi. This mechanism is crucial for the fungicidal action observed in several commercial fungicides.
Research Findings :
- A study evaluated various derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides against seven phytopathogenic fungi. One derivative, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m), demonstrated superior antifungal activity compared to the benchmark fungicide boscalid .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications to the pyrazole core can significantly influence biological efficacy. For instance, the presence of bulky substituents enhances antifungal potency by improving interactions with the target enzyme SDH .
Case Study 1: Efficacy Against Phytopathogenic Fungi
In a controlled laboratory setting, various 3-(difluoromethyl)-1-methyl-1H-pyrazole derivatives were tested for their ability to inhibit fungal growth. The results indicated that compounds with specific structural modifications exhibited IC50 values lower than those of established fungicides, suggesting a promising avenue for agricultural applications .
| Compound | IC50 Value (μg/mL) | Fungal Species Tested |
|---|---|---|
| 9m | 31.4 | Alternaria, Fusarium, Botrytis |
| Boscalid | 50.0 | Alternaria |
Case Study 2: Molecular Docking Studies
Molecular docking studies revealed that certain derivatives could form critical hydrogen bonds with amino acids in the active site of SDH, enhancing their inhibitory activity. This computational approach aids in predicting which modifications could lead to more effective antifungal agents .
Safety and Environmental Impact
While the potential for agricultural use is significant, safety assessments are crucial. The compound has been classified as hazardous due to its corrosive nature and potential environmental impact when used in large quantities. Ongoing research aims to optimize formulations to minimize ecological risks while maintaining efficacy .
Q & A
What are the standard synthetic routes for preparing 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carbonyl chloride?
The synthesis typically involves multi-step reactions starting from halogenated pyrazole precursors. For example, a related compound, 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, is synthesized by reacting 3-bromo-5-chloropyrazole with trifluoromethyl chloride, followed by formylation under alkaline conditions . For the target compound, coupling reactions with amines (e.g., biphenylamines) using 3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride as an intermediate have been reported, with isolation via chromatography .
Methodological Insight : Key steps include halogen exchange (e.g., Br to CF₃), methylation at the pyrazole nitrogen, and carbonyl chloride formation using reagents like thionyl chloride or oxalyl chloride.
How can reaction conditions be optimized to improve yields of this compound?
Optimization often involves controlling temperature, solvent choice, and stoichiometry. In a study synthesizing pyrazole-carbonyl oxime esters, dropwise addition of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride to a solution of benzaldehyde oxime and triethylamine in dichloromethane at 0–20°C improved yields to >75%. Reaction monitoring via TLC (eluent: ethyl acetate/petroleum ether = 1:2) ensured completion before purification by flash chromatography .
Advanced Consideration : Catalytic additives (e.g., DMAP) or microwave-assisted synthesis could further enhance reaction efficiency.
What analytical techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns, with characteristic shifts for difluoromethyl (δ ~6.0–6.5 ppm, J = 54 Hz) and carbonyl chloride (δ ~160–170 ppm in ¹³C) groups .
- X-ray Crystallography : Used to resolve structural ambiguities, as demonstrated for related pyrazole-carbaldehyde derivatives .
- HRMS : Validates molecular weight and purity, with deviations <2 ppm .
How should this compound be handled and stored to ensure stability?
Store sealed under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the carbonyl chloride group. Use anhydrous solvents (e.g., DCM, THF) during reactions. Safety protocols include PPE (gloves, goggles) and fume hoods due to its reactivity and potential toxicity .
How can contradictions in reported synthetic yields be resolved?
Discrepancies often arise from differences in reactant purity, solvent drying, or workup methods. For example, trace moisture can hydrolyze the carbonyl chloride, reducing yields. Reproducibility requires strict control of anhydrous conditions and reagent quality. Comparative studies using Karl Fischer titration to quantify solvent moisture may resolve such issues .
What role does this compound play in developing bioactive derivatives?
It serves as a key intermediate for antifungal agents. For instance, coupling with benzaldehyde oxime produced (E)-O-(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl) oximes, which showed potent activity against Botrytis cinerea (EC₅₀ = 1.2 µg/mL) .
Advanced Application : Computational docking studies (e.g., with CYP51 enzyme) can guide structural modifications to enhance bioactivity.
How are structural discrepancies addressed in derivatives of this compound?
Conflicting NMR or crystallographic data may arise from conformational flexibility or polymorphism. For example, X-ray analysis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde revealed planar pyrazole rings, resolving ambiguities in NOESY spectra .
What analytical methods ensure purity for downstream applications?
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
- Elemental Analysis : Acceptable C/H/N deviations ≤0.3% confirm purity.
- TGA/DSC : Assess thermal stability, critical for storage and reaction planning.
Can computational modeling predict reactivity or stability of this compound?
DFT calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as nucleophilic acyl substitution at the carbonyl chloride. Solvent effects (e.g., PCM for DCM) improve accuracy. Studies on analogous compounds show good correlation between computed activation energies and experimental yields .
What are the challenges in scaling up synthesis for preclinical studies?
- Exothermic Reactions : Use jacketed reactors with controlled cooling during chloride formation.
- Purification : Switch from flash chromatography to recrystallization (e.g., using hexane/ethyl acetate) for larger batches.
- Safety : Mitigate risks of gaseous byproducts (e.g., HCl) via scrubbers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
